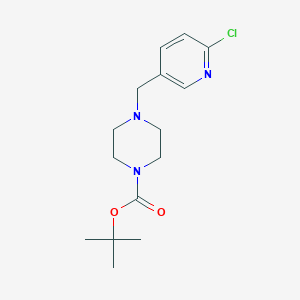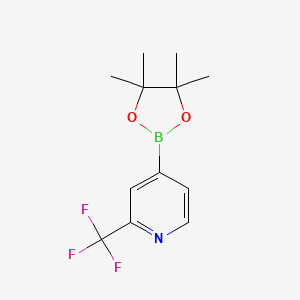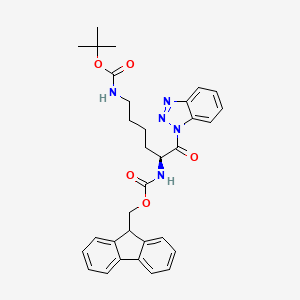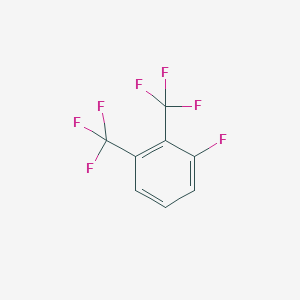
3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol
Übersicht
Beschreibung
3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol, also known as TFPyT, is a sulfur-containing heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. TFPyT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Wirkmechanismus
The exact mechanism of action of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol is not fully understood. However, it is believed to exert its therapeutic effects by interacting with various cellular targets, including enzymes and receptors. 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase. It has also been found to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has also been found to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases. Additionally, 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has been shown to possess antitumor activity, making it a potential candidate for the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol is its relatively simple synthesis method, which allows for easy production of the compound in high purity. 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has also been found to exhibit a range of therapeutic properties, making it a promising candidate for the development of new drugs. However, there are also some limitations associated with 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol. For example, the exact mechanism of action is not fully understood, which may make it difficult to develop drugs based on this compound. Additionally, the potential side effects of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol are not yet fully known, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol. One area of interest is the development of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol-based enzyme inhibitors for the treatment of various diseases. Another potential direction is the development of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol-based drugs for the treatment of oxidative stress-related diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol, which may lead to the development of more effective drugs based on this compound.
In conclusion, 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol is a promising compound with potential therapeutic properties. Its relatively simple synthesis method and range of biochemical and physiological effects make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has also been shown to inhibit the activity of certain enzymes, making it a promising candidate for the development of enzyme inhibitors.
Eigenschaften
IUPAC Name |
3-pyridin-4-yl-5-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)8-5-9(10(17)16-6-8)7-1-3-15-4-2-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTIXOZFBZPEOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CNC2=S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Benzothiazol-2-yl)oxymethyl]piperidine](/img/structure/B1391050.png)











